molecular formula C20H37N5O7 B14226172 L-Leucyl-L-leucyl-L-glutaminyl-L-serine CAS No. 570411-78-8

L-Leucyl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14226172
CAS No.: 570411-78-8
M. Wt: 459.5 g/mol
InChI Key: QKSPQLLJGYHBBJ-AJNGGQMLSA-N
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Description

L-Leucyl-L-leucyl-L-glutaminyl-L-serine is a tetrapeptide composed of the amino acids leucine, glutamine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidative modifications of amino acid side chains.

    Deamidation: Conversion of glutamine residues to glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Deamidation: Often occurs under mild acidic or basic conditions.

Major Products

    Hydrolysis: Produces individual amino acids (leucine, glutamine, serine).

    Oxidation: Results in oxidized amino acid residues.

    Deamidation: Produces glutamic acid from glutamine residues.

Scientific Research Applications

L-Leucyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may modulate enzyme activity by binding to active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (leucine) and hydrophilic (glutamine, serine) residues allows for versatile interactions with various biological molecules.

Properties

CAS No.

570411-78-8

Molecular Formula

C20H37N5O7

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C20H37N5O7/c1-10(2)7-12(21)17(28)24-14(8-11(3)4)19(30)23-13(5-6-16(22)27)18(29)25-15(9-26)20(31)32/h10-15,26H,5-9,21H2,1-4H3,(H2,22,27)(H,23,30)(H,24,28)(H,25,29)(H,31,32)/t12-,13-,14-,15-/m0/s1

InChI Key

QKSPQLLJGYHBBJ-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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